molecular formula C6H11NO2 B1581541 (1S,2R)-2-aminocyclopentanecarboxylic acid CAS No. 64191-14-6

(1S,2R)-2-aminocyclopentanecarboxylic acid

Cat. No. B1581541
CAS RN: 64191-14-6
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-CRCLSJGQSA-N
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Description

(1S,2R)-2-Aminocyclopentanecarboxylic acid, also known as 2-Aminocyclopentanecarboxylic acid or ACPC, is an organic compound with the molecular formula C5H9NO2. It is a white, crystalline solid that is soluble in water. ACPC is a chiral molecule, with the two enantiomers being (1S,2R)-ACPC and (1R,2S)-ACPC. It is an intermediate in the synthesis of many pharmaceuticals and has been used in the production of several drugs. ACPC has also been used in scientific research applications, such as in the study of enzyme-catalyzed reactions and in the production of biocatalysts.

Scientific Research Applications

Results or Outcomes

Asymmetric Synthesis

“(1S,2R)-2-Aminocyclopentanecarboxylic acid” is also used in the field of asymmetric synthesis . Asymmetric synthesis is a method used in chemistry to preferentially create one enantiomer of a chiral molecule.

Results or Outcomes

The use of “(1S,2R)-2-Aminocyclopentanecarboxylic acid” in asymmetric synthesis could potentially lead to the development of new methods for the synthesis of chiral molecules .

Crystal Structure Analysis

This compound is used in the field of crystallography for the analysis of crystal structures .

Method of Application

Crystals of the dimeric β-peptides derived from “(1S,2R)-2-aminocyclopentanecarboxylic acid” are synthesized and studied by X-ray diffraction to establish their solid-state secondary structural characteristics .

Results or Outcomes

The study of these crystal structures can provide valuable insights into the properties and behaviors of these compounds, which can be useful in various fields such as materials science and pharmaceuticals .

Asymmetric Synthesis of Vinyl-ACCA

“(1S,2R)-2-aminocyclopentanecarboxylic acid” is used in the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a compound of pharmaceutical importance .

Method of Application

This compound is used as a chiral auxiliary in the alkylation/cyclization of a newly designed axially chiral Ni (II) complex of glycine Schiff base .

Results or Outcomes

The use of “(1S,2R)-2-aminocyclopentanecarboxylic acid” in this context can lead to the efficient synthesis of vinyl-ACCA, which is in high demand due to its pharmaceutical importance .

Antifungal Antibiotic

“(1S,2R)-2-aminocyclopentanecarboxylic acid” is also known as cispentacin, which is a naturally occurring carbocyclic β-amino acid . It has been found to have antifungal properties and is used as an antibiotic .

Method of Application

Cispentacin is typically administered as a pharmaceutical drug to treat fungal infections .

Results or Outcomes

The use of cispentacin as an antifungal antibiotic can lead to the effective treatment of certain fungal infections .

Synthesis of Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids

“(1S,2R)-2-aminocyclopentanecarboxylic acid” is used in the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids . These compounds are novel GABA derivatives and have potential applications in medicinal chemistry .

Method of Application

This compound is used as a starting material in the synthesis of these novel GABA derivatives .

Results or Outcomes

The use of “(1S,2R)-2-aminocyclopentanecarboxylic acid” in this context can lead to the efficient synthesis of these novel GABA derivatives, which could potentially be used in the development of new therapeutic agents .

properties

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317072
Record name (+)-Cispentacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-aminocyclopentanecarboxylic acid

CAS RN

64191-14-6
Record name (+)-Cispentacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64191-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cispentacin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Cispentacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISPENTACIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCU8T23SQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PS Dragovich, DE Murphy, K Dao, SH Kim, LS Li… - Tetrahedron …, 2008 - Elsevier
A 4-step synthesis of an optically active synthetic intermediate [(1R,2S)-2-(4′-fluorobenzylamino)cyclopentanecarboxylic acid ethyl ester complex with (S)-(+)-mandelic acid; …
Number of citations: 12 www.sciencedirect.com
A Keresztes, G Tóth, F Fülöp, M Szűcs - Peptides, 2006 - Elsevier
Previously, we have shown that substitution of Pro 2 for cis-2-aminocyclopentanecarboxylic acid, ACPC in endomorphin-2 results in an analogue with greatly augmented proteolytic …
Number of citations: 13 www.sciencedirect.com
M Lloyd, R Lloyd, P Keene… - Journal of Chemical …, 2007 - Wiley Online Library
BACKGROUND: Pharmaceutical companies continue to evaluate β‐amino acids and β‐lactams in a range of drug candidates. The development of a highly efficient and selective …
Number of citations: 6 onlinelibrary.wiley.com
C Cimarelli, G Palmieri, E Volpini - Synthetic Communications, 2001 - Taylor & Francis
An improved method for the preparation of both the enantiopure β-amino acids is presented. The diastereomer benzyl β-amino esters, obtained by stereoselective reduction of β-…
Number of citations: 52 www.tandfonline.com
RA Mosey, JS Fisk, JJ Tepe - Tetrahedron: Asymmetry, 2008
Number of citations: 0

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